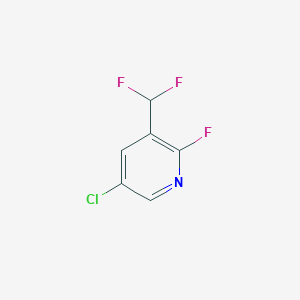

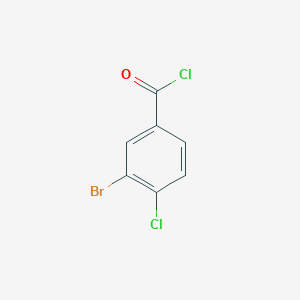

![molecular formula C10H11N3O3S B1320973 1-isopropyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione CAS No. 76360-89-9](/img/structure/B1320973.png)

1-isopropyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione

Overview

Description

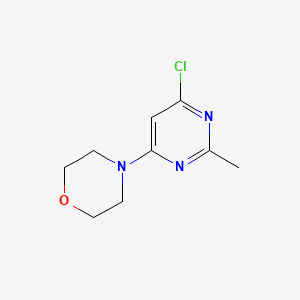

The compound “1-isopropyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione” is a derivative of pyrimidino[4,5-d][1,3]oxazine . Pyrimidino[4,5-d][1,3]oxazines are heterocyclic compounds that are part of a rapidly growing area of organic synthesis . They are used in the construction of molecules containing heterocycles, which are linked directly or via a spacer, as well as fused heterocycles .

Synthesis Analysis

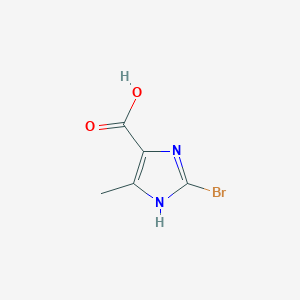

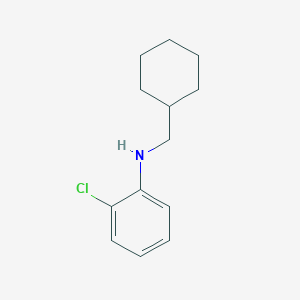

Methods were developed for the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base affords pyrimidino[4,5-d][1,3]oxazines .Scientific Research Applications

Synthesis and Structural Mimicry

1-Isopropyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione is related to a family of pyrimido and oxazepine derivatives, which are analogs of anti-constrained acyclic thymidine. These compounds have been synthesized for their potential in mimicking the structure of naturally occurring nucleotides, such as thymidine, which plays a crucial role in DNA synthesis (Hsu, Wise, Drach, & Townsend, 1996).

Medicinal Chemistry

Compounds within the pyrimido[4,5-d]pyrimidine family, to which the 1-isopropyl-7-(methylthio) derivative belongs, have been explored for potential chemotherapeutic applications. This research interest stems from the biological relevance and pharmacological potential of these derivatives (Snieckus & Guimarães, 2014).

Ring Transformation and Chemical Reactivity

Investigations into the ring transformation of 1,3-oxazine derivatives (related to the compound of interest) into pyrimidines and pyrazoles have provided insights into their chemical reactivity and potential applications in creating new chemical entities (Yogo, Hirota, & Senda, 1982). The ability to transform these rings opens up possibilities for creating diverse chemical structures with potential applications in drug design and synthesis.

Potential in Hydride Transfer Reactions

Novel carbon skeletons similar to this compound have been identified as hydride donors in chemical reactions. This aspect highlights their potential use in synthetic organic chemistry, particularly in the development of new methodologies for reductive processes (Khan, Balaramnavar, & Saxena, 2012).

Mechanism of Action

Target of Action

Related compounds in the pyrido[2,3-d]pyrimidin-5-one and pyrido[2,3-d]pyrimidin-7-one classes have been shown to exhibit a wide range of biological activity, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities . These activities suggest that the compound may interact with a variety of cellular targets.

Mode of Action

Related compounds have been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases . This suggests that the compound may interact with its targets to modulate cellular signaling pathways.

Biochemical Analysis

Biochemical Properties

1-Isopropyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including tyrosine kinase and cyclin-dependent kinase (CDK4) inhibitors . These interactions are crucial for its antiproliferative activity, as the compound inhibits the activity of these enzymes, leading to the suppression of cell growth and proliferation.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. By inhibiting tyrosine kinase and CDK4, the compound disrupts cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it modulates gene expression related to cell growth and survival, further enhancing its antiproliferative effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It binds to the active sites of tyrosine kinase and CDK4, inhibiting their enzymatic activity . This inhibition prevents the phosphorylation of downstream targets, leading to the disruption of signaling pathways essential for cell proliferation and survival. The compound also influences gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that the compound maintains its antiproliferative effects in vitro and in vivo, although the extent of its activity may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative activity without causing adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes biotransformation through oxidative and hydrolytic reactions, leading to the formation of various metabolites . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, influencing its pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells and distributed to various tissues, where it accumulates and exerts its biological effects. Its localization within specific cellular compartments is essential for its activity and function.

Subcellular Localization

This compound is localized within specific subcellular compartments, including the nucleus and cytoplasm . This localization is mediated by targeting signals and post-translational modifications that direct the compound to its sites of action. The subcellular distribution of the compound is crucial for its ability to modulate cellular processes and exert its biological effects.

properties

IUPAC Name |

7-methylsulfanyl-1-propan-2-ylpyrimido[4,5-d][1,3]oxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3S/c1-5(2)13-7-6(8(14)16-10(13)15)4-11-9(12-7)17-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHIMXDLDGFQIRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=NC(=NC=C2C(=O)OC1=O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70608754 | |

| Record name | 7-(Methylsulfanyl)-1-(propan-2-yl)-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76360-89-9 | |

| Record name | 1-(1-Methylethyl)-7-(methylthio)-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76360-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(Methylsulfanyl)-1-(propan-2-yl)-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyloctahydropyrrolo[3,4-c]pyridine](/img/structure/B1320898.png)

![1-[4-(3-Azetidinyloxy)phenyl]-1-ethanone](/img/structure/B1320929.png)